3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
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Overview
Description
3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a complex organic compound that belongs to the class of dibenzodiazepines. This compound features a unique structure with a thiophene ring, which is known for its aromatic properties and significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzodiazepine core. Reagents such as anhydrous aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂) are often used.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.
Addition of Phenyl and Propyl Groups: These groups are typically added through Friedel-Crafts alkylation reactions, using reagents like benzene and propyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the diazepine ring, often using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Br₂, HNO₃, in the presence of catalysts like iron (Fe) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential in various assays, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is investigated for its pharmacological properties.
Industry
Industrially, the compound is used in the development of new materials, including polymers and advanced composites. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the diazepine core can form hydrogen bonds and other non-covalent interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Thiophene Derivatives: Compounds like tioconazole and dorzolamide, which also contain the thiophene ring and exhibit various pharmacological activities.
Uniqueness
What sets 3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol apart is its combination of structural features. The presence of both a thiophene ring and a diazepine core in a single molecule provides a unique platform for diverse chemical and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H26N2OS |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
9-phenyl-5-propyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H26N2OS/c1-2-14-28-22-12-7-6-11-20(22)27-21-16-19(18-9-4-3-5-10-18)17-23(29)25(21)26(28)24-13-8-15-30-24/h3-13,15,19,26-27H,2,14,16-17H2,1H3 |
InChI Key |
QQUBFAWTJTXZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CS5 |
Origin of Product |
United States |
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